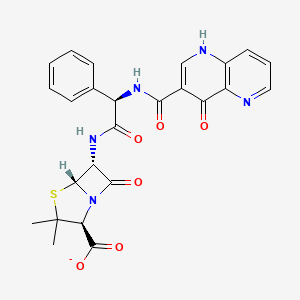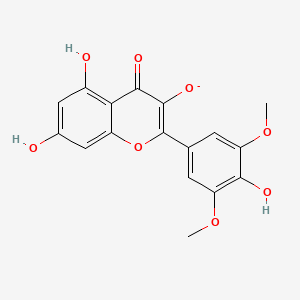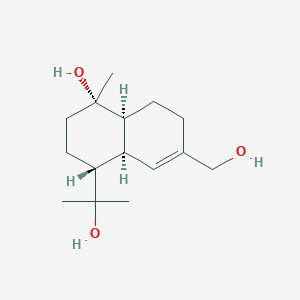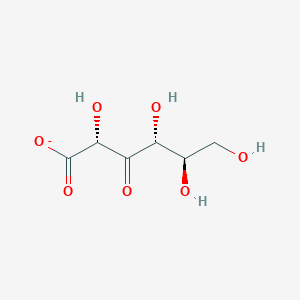
3-dehydro-D-gluconate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-dehydro-D-gluconate is a keto-D-gluconate that is the conjugate base of 3-dehydro-D-gluconic acid, obtained by deprotonation of the carboxy group. It is a keto-D-gluconate and a 3-oxo monocarboxylic acid anion. It is a conjugate base of a 3-dehydro-D-gluconic acid.
Scientific Research Applications
1. Biocatalytic Applications
3-dehydro-D-gluconate (3-DG), as a derivative of d-gluconate, is significantly involved in biocatalytic processes. Research by Matsubara et al. (2014) demonstrated a one-step biocatalytic synthesis of 2-keto-3-deoxy-d-gluconate (KDG) from d-gluconate using gluconate dehydratase from Thermoproteus tenax. This process is advantageous for KDG production due to its high yield and purity, highlighting the potential of 3-DG in biochemical synthesis (Matsubara et al., 2014).
2. Electrochemical Studies
The electrochemical oxidation of d-gluconate has been explored by Ikeda et al. (1993), indicating potential applications of its derivatives like 3-DG in electrocatalysis. They studied d-gluconate dehydrogenase coated electrodes for the anodic oxidation of d-gluconate, which might be extendable to 3-DG for similar electrochemical applications (Ikeda, Miyaoka, & Miki, 1993).
3. In Food and Pharmaceutical Industry
Gluconic acid and its derivatives, including 3-DG, are used in the food and pharmaceutical industries due to their mild organic acid properties. Ramachandran et al. (2006) provided insights into the microbial production of gluconic acid and its applications, suggesting a similar utility scope for 3-DG (Ramachandran, Fontanille, Pandey, & Larroche, 2006).
4. Coordination Chemistry and Waste Management
Zhang, Helms, & Clark (2019) explored the complexation of gluconate with actinides, relevant in nuclear waste management. Such studies indicate that 3-DG, as a gluconate derivative, could play a role in complexation reactions for waste treatment and environmental applications (Zhang, Helms, & Clark, 2019).
Properties
Molecular Formula |
C6H9O7- |
|---|---|
Molecular Weight |
193.13 g/mol |
IUPAC Name |
(2R,4R,5R)-2,4,5,6-tetrahydroxy-3-oxohexanoate |
InChI |
InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-3,5,7-9,11H,1H2,(H,12,13)/p-1/t2-,3-,5-/m1/s1 |
InChI Key |
WTAHRPBPWHCMHW-PAKKCRSFSA-M |
Isomeric SMILES |
C([C@H]([C@H](C(=O)[C@H](C(=O)[O-])O)O)O)O |
SMILES |
C(C(C(C(=O)C(C(=O)[O-])O)O)O)O |
Canonical SMILES |
C(C(C(C(=O)C(C(=O)[O-])O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


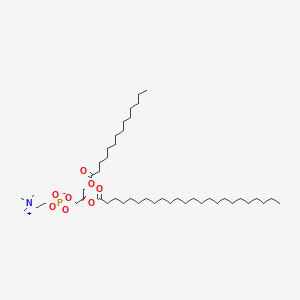
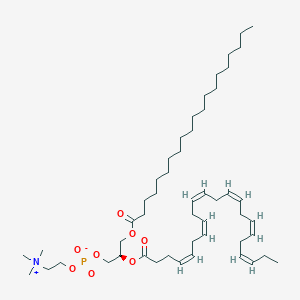
![1-Pyrrolidinyl-[5-(6-quinolinyloxymethyl)-3-isoxazolyl]methanone](/img/structure/B1264070.png)

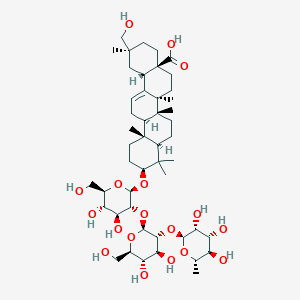

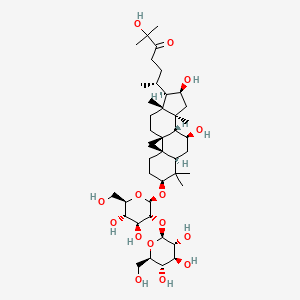
![Ethyl 5-oxo-5-[(18-phenyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12,14,16-octaen-16-yl)amino]pentanoate](/img/structure/B1264077.png)

